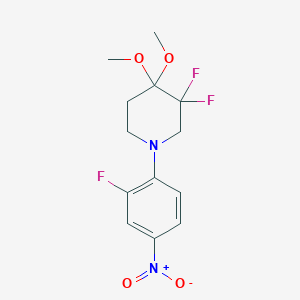![molecular formula C20H16N2O2S2 B12610734 Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-31-9](/img/structure/B12610734.png)
Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a complex organic compound that features a urea backbone substituted with a bithiophene and a naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the following steps:
Formation of the Bithiophene Derivative: The bithiophene moiety can be synthesized through a coupling reaction of thiophene derivatives.
Naphthalene Derivative Preparation: The naphthalene derivative can be synthesized through various organic reactions, such as Friedel-Crafts acylation followed by reduction.
Urea Formation: The final step involves the reaction of the bithiophene and naphthalene derivatives with a urea precursor under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of organic electronics.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound may find applications in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Urea, N-phenyl-N’-(2-thienylmethyl)-: A similar compound with a phenyl and thienyl substitution.
Urea, N-(2-thienylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-: A compound with a thienyl and naphthalene substitution.
Uniqueness
The uniqueness of “Urea, N-([2,2’-bithiophen]-5-ylmethyl)-N’-(7-hydroxy-1-naphthalenyl)-” lies in its specific substitution pattern, which may confer unique electronic properties, making it suitable for specialized applications in organic electronics and materials science.
Propiedades
Número CAS |
648420-31-9 |
|---|---|
Fórmula molecular |
C20H16N2O2S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-(7-hydroxynaphthalen-1-yl)-3-[(5-thiophen-2-ylthiophen-2-yl)methyl]urea |
InChI |
InChI=1S/C20H16N2O2S2/c23-14-7-6-13-3-1-4-17(16(13)11-14)22-20(24)21-12-15-8-9-19(26-15)18-5-2-10-25-18/h1-11,23H,12H2,(H2,21,22,24) |
Clave InChI |
AOUZSIJAZVUYCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC=C(S3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


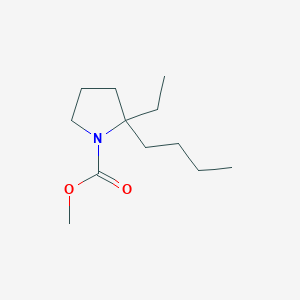
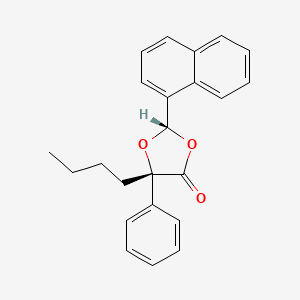
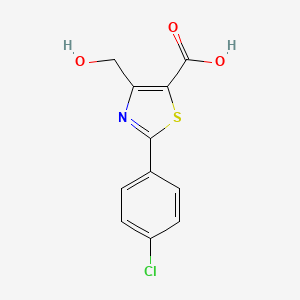
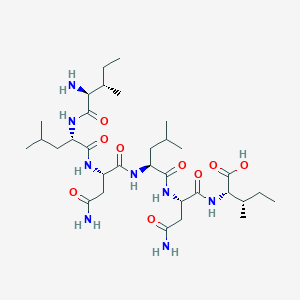

![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
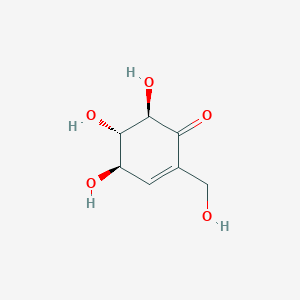
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)

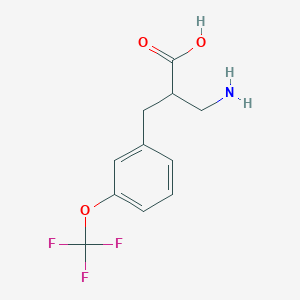
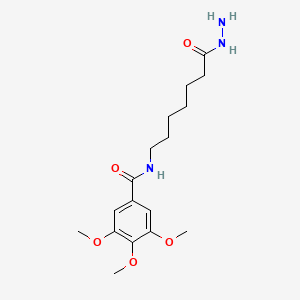
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
